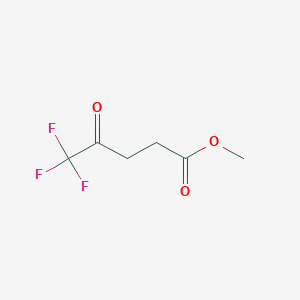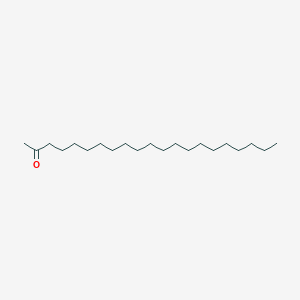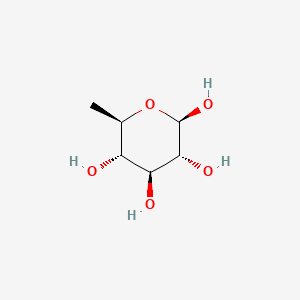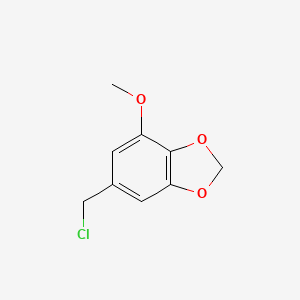
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-
Descripción general
Descripción
“1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-” is an organic compound. It is a derivative of 1,3-Benzodioxole .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives has been studied in various researches . For instance, the acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is represented by the linear formula: C8H6O2Cl2 . More detailed structural analysis can be obtained through methods like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 1,3-Benzodioxole derivatives have been explored in various studies . For example, the acylation of 1,3-benzodioxole was studied in a continuous process .Aplicaciones Científicas De Investigación
Insecticidal Activity
1,3-Benzodioxole derivatives have been explored for their insecticidal properties. For example, a study reported the insecticidal activity of a benzodioxole compound against the Colorado potato beetle, with significant effects on larval feeding and survival at certain concentrations (Vanmellaert et al., 1983). Similarly, other benzodioxole derivatives have been tested for their sterility effects on various insects like house flies and the tsetse fly, demonstrating the potential of these compounds as insecticides and chemosterilants (Chang et al., 1980), (Langley et al., 1982).
Medical Research
In the field of medicine, 1,3-Benzodioxole derivatives have been explored for their potential as endothelin receptor antagonists, which could be significant for treating various cardiovascular diseases (Tasker et al., 1997). Additionally, these compounds have been studied for their antimitotic activity, suggesting their potential use in cancer treatment (Batra et al., 1985).
Chemical Synthesis and Modification
1,3-Benzodioxole compounds have been synthesized and modified for various applications. Studies have detailed the synthesis process of these compounds and investigated their reactions under different conditions (Li Yu, 2006), (Cole et al., 1980). Modifications to these compounds have been explored to enhance their biological activities and potential applications (Matolcsy et al., 1986).
Photopolymerization
1,3-Benzodioxole derivatives have also been examined for their use in photopolymerization processes. A study described the use of a 1,3-benzodioxole derivative as a photoinitiator in free radical polymerization, highlighting its potential in material science applications (Kumbaraci et al., 2012).
Propiedades
IUPAC Name |
6-(chloromethyl)-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHXEGRPZFNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552416 | |
| Record name | 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- | |
CAS RN |
22934-60-7 | |
| Record name | 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

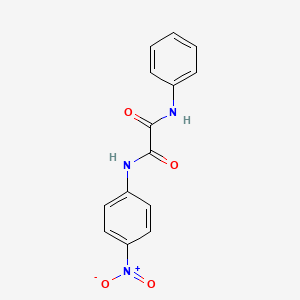
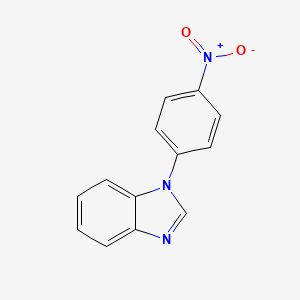
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
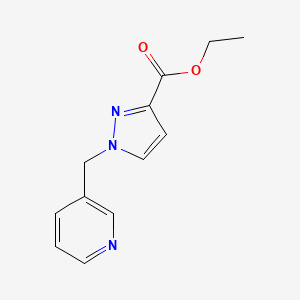
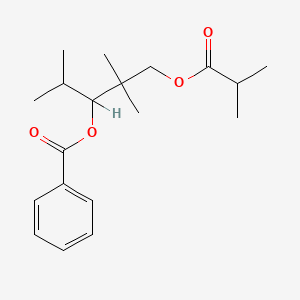

![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)
![2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B3049925.png)

